4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol
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Overview
Description
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol is a fluorinated benzyl alcohol derivative. It is characterized by the presence of four fluorine atoms on the benzene ring and a methoxymethyl group at the para position. This compound is often used in synthetic chemistry due to its unique reactivity and stability.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 1,2,4,5-tetrafluorobenzene.
Methoxymethylation: The benzene ring undergoes methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Reduction: The resulting intermediate is then reduced to form 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
Industrial Production Methods:
Selective Methylation: Another method involves the selective methylation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol using dimethyl sulfate in the presence of a base.
Purification: The final product is purified through recrystallization or distillation to achieve high purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrocarbons.
Substitution Products: Various substituted benzyl alcohols.
Chemistry:
- Used as a reagent in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated compounds.
Biology:
- Utilized in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol: Similar structure but without the deuterium labeling.
2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol: Lacks the methoxymethyl group.
2,3,5,6-Tetrafluorobenzyl Alcohol: Lacks both the methoxymethyl and deuterium labeling.
Uniqueness:
- The presence of deuterium labeling in 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol makes it particularly useful in isotopic labeling studies and tracer experiments.
- The combination of fluorine atoms and the methoxymethyl group provides unique reactivity and stability, distinguishing it from other similar compounds .
Properties
CAS No. |
1386987-94-5 |
---|---|
Molecular Formula |
C₉H₅D₃F₄O₂ |
Molecular Weight |
227.17 |
Synonyms |
2,3,5,6-Tetrafluoro-4-(methoxy-d3-methyl)benzenemethanol, |
Origin of Product |
United States |
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